3-(2-Methylpiperidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCVDJZFCJLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methylpiperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C11H19N1O2
- Molecular Weight: 197.28 g/mol
- IUPAC Name: 3-(2-Methylpiperidin-1-yl)butanoic acid
The biological activity of 3-(2-Methylpiperidin-1-yl)butanoic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is thought to modulate neurotransmitter systems, particularly those involving the endocannabinoid system.
Interaction with Cannabinoid Receptors
Research indicates that this compound may act as a cannabinoid receptor agonist, influencing the CB1 and CB2 receptors. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic properties.
Biological Activities
The following table summarizes the key biological activities associated with 3-(2-Methylpiperidin-1-yl)butanoic acid:
Case Studies
- Anti-inflammatory Effects : In a study conducted on guinea pig airways, 3-(2-Methylpiperidin-1-yl)butanoic acid demonstrated significant inhibition of neurogenic inflammation, suggesting its potential use in treating respiratory conditions characterized by inflammation .
- Analgesic Properties : A series of experiments showed that this compound effectively reduced pain responses in rodent models of neuropathic pain, indicating its potential as an analgesic agent .
- Neuroprotection : In vitro studies have shown that 3-(2-Methylpiperidin-1-yl)butanoic acid can protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective capabilities .
Pharmacological Applications
Given its diverse biological activities, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for various therapeutic applications:
- Pain Management : Its analgesic properties make it a candidate for developing new pain relief medications.
- Neurological Disorders : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease or multiple sclerosis.
- Inflammatory Diseases : Its anti-inflammatory activity could be beneficial in treating chronic inflammatory diseases.
Scientific Research Applications
Synthetic Routes
| Reagent | Reaction Type | Conditions |
|---|---|---|
| 2-Methylpiperidine | Nucleophilic substitution | Sodium hydroxide in aqueous medium |
| 4-Chlorobutanoic acid | Nucleophilic substitution | Base-catalyzed reaction |
Chemistry
In chemistry, 3-(2-Methylpiperidin-1-yl)butanoic acid serves as a valuable building block for synthesizing more complex molecules. It is involved in the development of various chemical derivatives that can exhibit unique properties beneficial for further research.
Biology
The compound has been investigated for its role in biological systems, particularly regarding enzyme interactions and metabolic pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting on receptors involved in neurological processes .
Medicine
Research is ongoing to explore the therapeutic potential of 3-(2-Methylpiperidin-1-yl)butanoic acid. Notably, it has been studied for its possible applications in drug development, particularly in creating compounds that target specific biological pathways. Its mechanism of action may involve modulation of enzyme activity or receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 3-(2-Methylpiperidin-1-yl)butanoic acid in various applications:
- Neuropharmacology : A study demonstrated that derivatives of this compound could modulate neurotransmitter release in vitro, suggesting potential use in treating neurological disorders.
- Drug Development : Research focused on synthesizing novel analgesics has shown promising results with derivatives of 3-(2-Methylpiperidin-1-yl)butanoic acid, indicating its potential role as a lead compound in pain management therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
